4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSWFCMCDCHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=C(C=CC=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-52-8 | |
| Record name | Piperidine, 4-[(2,6-difluorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Research indicates that compounds similar to 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride exhibit various biological activities:
- Receptor Interaction : The difluorobenzyl group may enhance binding affinity to specific receptors or enzymes, potentially leading to competitive inhibition or allosteric modulation of biological pathways.
- Pharmacological Investigations : Studies suggest that piperidine derivatives can influence neurotransmitter systems, making them candidates for treating neurodegenerative diseases .
Therapeutic Applications
- Neurodegenerative Diseases : The compound may be beneficial in the treatment or prevention of conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter activity.
- Pain Management : Similar piperidine compounds have been explored for analgesic properties, suggesting potential applications in pain relief therapies.
- Anti-inflammatory Agents : The structural characteristics may allow for anti-inflammatory effects, warranting further investigation into its use in inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the significance of piperidine derivatives in therapeutic contexts:
- A study published in patent US9440990B2 discusses the utility of related compounds in treating neurodegenerative diseases, emphasizing their mechanism of action through receptor modulation .
- Research into the pharmacodynamics of similar compounds indicates promising results in preclinical models for pain management and neuroprotection.
Mechanism of Action
The mechanism by which 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms on the benzyl ring can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride with key structural analogs:
Structural and Functional Differences
- Positional Isomerism : The 3-[(2,6-Difluorobenzyl)oxy]piperidine HCl (CAS 1219977-12-4) shares the same molecular formula as the target compound but differs in the substitution position (C3 vs. C4). This may alter steric interactions with biological targets, as seen in studies of other piperidine derivatives .
- Fluorination Patterns : The 3,5-difluorobenzyl analog (Z-49104) exhibits a distinct fluorine substitution pattern, which could modulate electronic effects and lipophilicity compared to the 2,6-difluoro derivative .
- Bulkier Substituents: 4-(Diphenylmethoxy)piperidine HCl (CAS 65214-86-0) has a diphenylmethoxy group, leading to higher molecular weight (303.83 vs. Its SDS highlights acute toxicity concerns, though specific data are unavailable .
Pharmacological and Toxicological Insights
- Metabolic Stability: Fluorinated benzyl groups, as in the target compound, are associated with improved metabolic stability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine HCl .
- Ecological Impact : While the environmental impact of 4-[(2,6-Difluorobenzyl)oxy]piperidine HCl is undocumented, its diphenylmethoxy analog has incomplete ecological data, underscoring the need for further study .
Biological Activity
4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride, a compound with a piperidine ring substituted by a difluorobenzyl ether, has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Component | Details |
|---|---|
| Molecular Formula | C14H20ClF2NO |
| Molecular Weight | 291.77 g/mol |
| Structural Features | Piperidine ring, difluorobenzyl group |
The difluorobenzyl group enhances the compound's lipophilicity and stability, which may contribute to its biological effects.
Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The mechanism of action likely involves:
- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
- Allosteric Modulation : It could alter the conformation of target proteins, affecting their activity without directly competing for the active site.
These interactions can significantly influence cellular signaling pathways and biological responses .
1. Enzyme Interaction Studies
Studies have shown that this compound exhibits significant activity against various enzymes, suggesting potential therapeutic applications. For instance, it has been noted for its ability to modulate cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
2. Pharmacological Effects
Research indicates that this compound may have implications in treating neurological disorders due to its interaction with neurotransmitter receptors. This aligns with findings from related compounds that demonstrate neuroprotective properties .
3. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For example, piperidine-based derivatives have shown efficacy against Candida auris, indicating potential applications in antifungal therapies .
Table 1: Summary of Biological Studies on this compound
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
Q & A
Basic Research Questions
Q. What methods are recommended for structural elucidation of 4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the piperidine backbone and substituent positions. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Cross-reference with computational predictions (e.g., density functional theory, DFT) for bond angles and torsional strain analysis .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.
- Disposal: Follow local regulations for halogenated organic waste. Neutralize residual hydrochloride with dilute sodium bicarbonate before disposal.
- Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Q. How can researchers optimize synthetic routes for this compound?
- Methodological Answer: Start with nucleophilic substitution of 2,6-difluorobenzyl bromide with piperidin-4-ol, followed by HCl salt formation. Optimize reaction parameters:
- Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct minimization.
- Catalyst: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
Monitor purity via thin-layer chromatography (TLC) and confirm yields through gravimetric analysis .
Advanced Research Questions
Q. How should researchers address contradictory data in stability studies of this compound?
- Methodological Answer:
- Replicate Experiments: Conduct triplicate trials under controlled humidity and temperature.
- Analytical Cross-Validation: Compare stability data from HPLC (purity), thermogravimetric analysis (TGA; decomposition points), and dynamic vapor sorption (DVS; hygroscopicity).
- Computational Modeling: Use molecular dynamics (MD) simulations to predict degradation pathways under stress conditions (e.g., acidic pH or UV exposure).
- Statistical Analysis: Apply ANOVA to identify significant outliers and refine experimental protocols .
Q. What strategies are effective for evaluating the compound’s stability under varying experimental conditions?
- Methodological Answer: Design a factorial experiment varying pH (2–10), temperature (4–40°C), and light exposure. Assess stability via:
- HPLC-UV: Quantify degradation products (e.g., hydrolyzed piperidine derivatives).
- Mass Spectrometry: Identify fragment ions indicative of structural breakdown.
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay equations.
- Accelerated Stability Testing: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .
Q. How can computational modeling enhance mechanistic studies of reactions involving this compound?
- Methodological Answer:
- Reaction Pathway Prediction: Apply DFT to map energy profiles for substitution or oxidation reactions.
- Transition State Analysis: Identify intermediates using Gaussian or ORCA software.
- Solvent Effects: Simulate solvation dynamics with COSMO-RS to optimize reaction media.
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Validate with experimental kinetic data .
Q. What methodologies are suitable for studying the compound’s interaction with biological systems?
- Methodological Answer:
- In Vitro Assays: Use fluorescence polarization to measure receptor binding.
- Isotopic Labeling: Synthesize ¹⁴C-labeled analogs for metabolic pathway tracing.
- Cellular Uptake Studies: Employ confocal microscopy with fluorescent probes.
- Toxicity Screening: Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Cross-reference with in silico toxicity predictors (e.g., ProTox-II) .
Q. How can researchers ensure ethical rigor in studies involving this compound?
- Methodological Answer:
- FINER Criteria: Ensure feasibility, novelty, and relevance to public health.
- Data Integrity: Use blockchain-enabled lab notebooks for tamper-proof record-keeping.
- Regulatory Compliance: Adhere to OECD guidelines for chemical safety testing.
- Peer Review: Pre-register experimental designs on platforms like Open Science Framework (OSF) to mitigate bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
